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molecular formula C4H4ClIN4 B8780725 6-Chloro-5-iodopyrimidine-2,4-diamine

6-Chloro-5-iodopyrimidine-2,4-diamine

Cat. No. B8780725
M. Wt: 270.46 g/mol
InChI Key: VZRALRMMZLBRMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08916548B2

Procedure details

The title compound is synthesized according to general procedure GP1 starting from 25 g (173 mmol) 6-chloro-pyrimidine-2,4-diamine and 39 g (173 mmol) NIS. Yield after precipitation of the product from water: 38.8 g (83%).
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
39 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6]([NH2:8])[N:5]=[C:4]([NH2:9])[CH:3]=1.C1C(=O)N([I:17])C(=O)C1>>[Cl:1][C:2]1[N:7]=[C:6]([NH2:8])[N:5]=[C:4]([NH2:9])[C:3]=1[I:17]

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
ClC1=CC(=NC(=N1)N)N
Step Two
Name
Quantity
39 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)I

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Yield
CUSTOM
Type
CUSTOM
Details
after precipitation of the product from water

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=NC(=N1)N)N)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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